

An In-depth Technical Guide to RTD Accuracy Classes for Scientific Experiments

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: RTD-5

Cat. No.: B1575948

[Get Quote](#)

For researchers, scientists, and drug development professionals, precise and reliable temperature measurement is a cornerstone of experimental integrity and success. In countless applications, from enzymatic assays to stability testing, even minor temperature deviations can significantly impact outcomes, leading to skewed results and compromised data. Resistance Temperature Detectors (RTDs) are widely utilized for their high accuracy and stability. This guide provides a comprehensive overview of RTD accuracy classes, their selection criteria for various experimental applications, and detailed protocols for their calibration.

While the term "RTD-5" may not correspond to a recognized international standard, this guide will focus on the globally accepted accuracy classes defined by the IEC 60751 standard for platinum RTDs, which are prevalent in research and development.

Understanding RTD Technology and Accuracy Classes

A Resistance Temperature Detector operates on the principle that the electrical resistance of a metal changes predictably with temperature.^[1] Platinum is the material of choice for high-accuracy RTDs due to its stable and well-documented resistance-temperature relationship.^[1] ^[2] The most common type is the Pt100 sensor, which has a resistance of 100 ohms at 0°C.^[1]

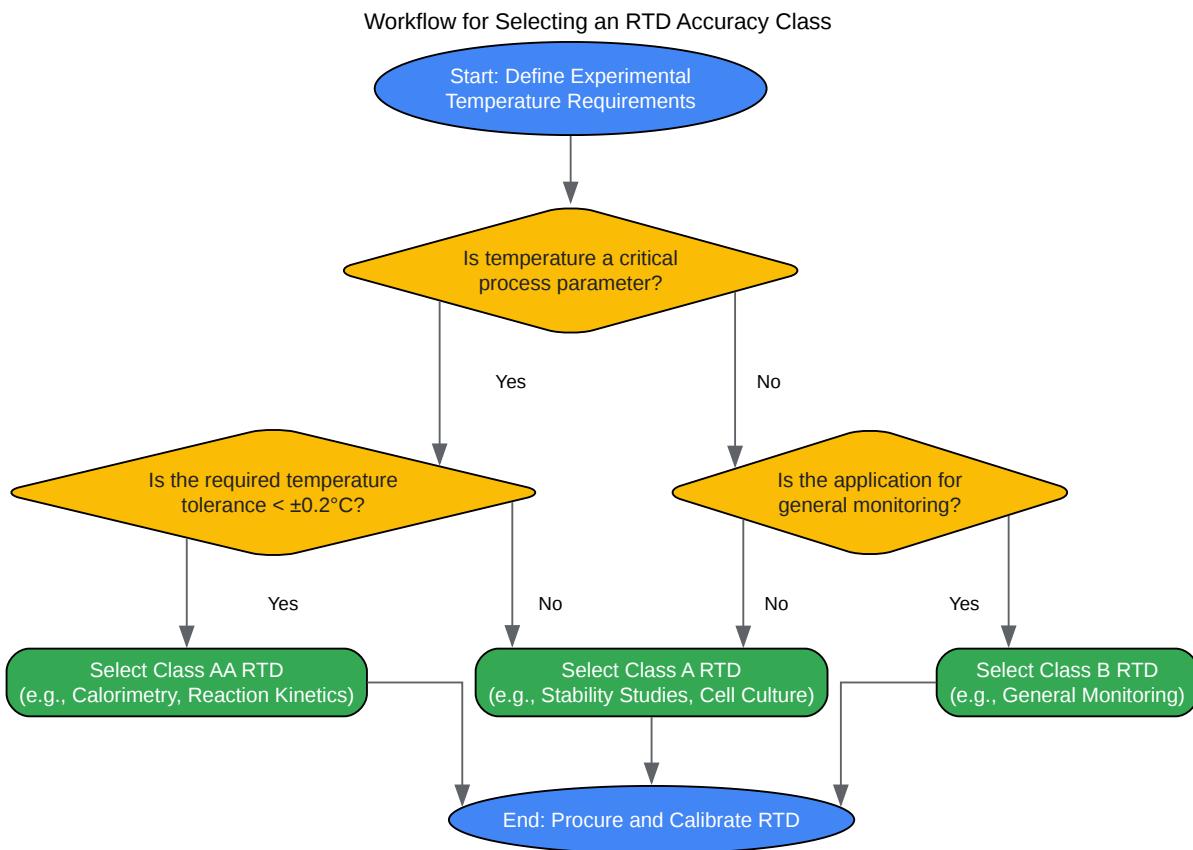
The accuracy of an RTD is defined by its tolerance, which is the maximum permissible deviation from a standard resistance-temperature curve. The International Electrotechnical Commission (IEC) standard 60751 is the primary international standard that defines the

tolerance classes for platinum RTDs.[\[3\]](#) These classes dictate the interchangeability and accuracy of the sensors.[\[4\]](#)

The following table summarizes the key accuracy classes for platinum RTDs, including their tolerance formulas and typical application temperature ranges. The tolerance is calculated as a function of temperature (°C).

Accuracy Class	Tolerance (°C)	Temperature Range for Wire Wound Resistors (°C)	Temperature Range for Thin-Film Resistors (°C)
Class AA (1/3 DIN)	$\pm (0.1 + 0.0017 t)$	-50 to +250	0 to +150
Class A	$\pm (0.15 + 0.002 t)$	-100 to +450	-30 to +300
Class B	$\pm (0.3 + 0.005 t)$	-196 to +600	-50 to +500
Class C	$\pm (0.6 + 0.01 t)$	-196 to +600	-50 to +600

Note: $|t|$ is the absolute value of the temperature in degrees Celsius.


Selecting the Appropriate RTD Accuracy Class for Your Experiment

The choice of an RTD accuracy class is a critical decision that directly impacts experimental validity. A higher accuracy class provides a tighter tolerance but typically comes at a higher cost.[\[4\]](#) Therefore, the selection should be based on a careful assessment of the experimental requirements.

- Class AA (1/3 DIN): This is the highest accuracy class and is essential for applications where precise temperature control is paramount. Examples include:
 - Calorimetry: In techniques like Differential Scanning Calorimetry (DSC) and Isothermal Titration Calorimetry (ITC), which are used to study drug stability and binding affinities, minute temperature changes are measured.[\[5\]](#)[\[6\]](#) High-accuracy RTDs are crucial for obtaining reliable thermodynamic data.[\[5\]](#)

- Reaction Kinetics: The rate of many chemical reactions is highly dependent on temperature.[7][8] For kinetic studies, especially when determining activation energies, a Class AA RTD ensures that temperature variations do not introduce significant errors in the calculated rate constants.[9]
- Class A: This class offers a good balance of accuracy and cost for many laboratory applications.[10] It is suitable for:
 - Drug Stability and Degradation Studies: When assessing the long-term stability of a drug substance or product, maintaining a consistent and accurate temperature is vital.[11] Class A RTDs provide the necessary precision for these studies.
 - Cell Culture: Maintaining an optimal temperature is critical for cell viability and growth.[12] While the overall temperature control of an incubator is important, high-accuracy probes are necessary for validating and monitoring the precise temperature of the cell culture medium.[13]
 - Melting Point Determination: Accurate melting point measurement is a fundamental technique for identifying compounds and assessing their purity.[14][15] A Class A RTD provides the required accuracy for this application.
- Class B: This is the standard accuracy class and is sufficient for many general-purpose applications where high precision is not the primary concern.[4][10] Examples include:
 - General Monitoring: Monitoring the temperature of water baths, refrigerators, and freezers where a tolerance of a few tenths of a degree is acceptable.
 - Process Control: In non-critical manufacturing processes, Class B RTDs can provide adequate temperature monitoring.[4]
- Class C: This is the lowest accuracy class and is rarely used in research and development settings.[10]

The following diagram illustrates a logical workflow for selecting the appropriate RTD accuracy class for a scientific experiment.

[Click to download full resolution via product page](#)

A decision-making workflow for selecting the appropriate RTD accuracy class.

Experimental Protocols: RTD Calibration

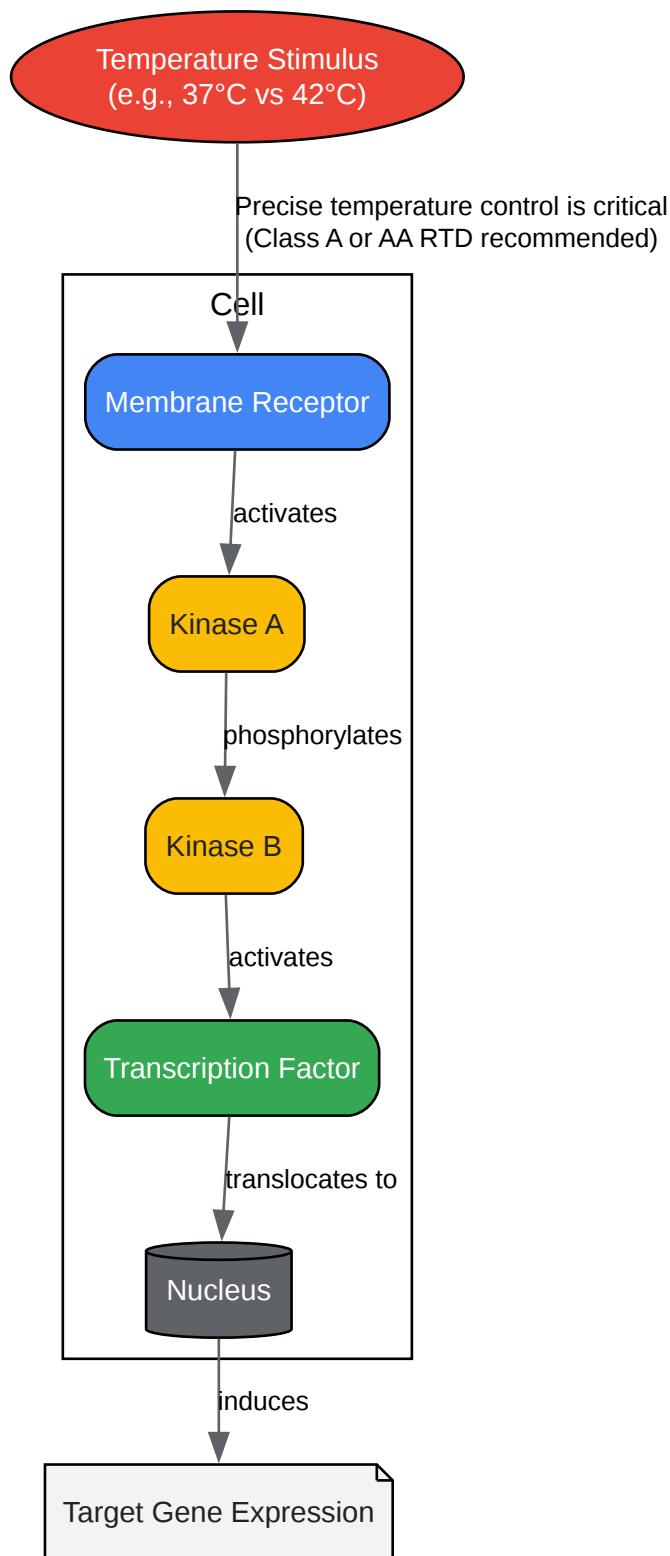
To ensure the accuracy of temperature measurements, periodic calibration of RTD sensors is essential. The most common method is comparison calibration, where the device under test (DUT) is compared against a calibrated reference thermometer.[16][17]

Objective: To calibrate an RTD sensor by comparing its readings to a certified reference thermometer at multiple temperature points.

Materials:

- RTD sensor to be calibrated (Device Under Test - DUT)
- Certified reference thermometer (e.g., a standard platinum resistance thermometer - SPRT) with a valid calibration certificate
- A stable temperature source (e.g., dry-well calibrator, calibration bath) capable of covering the desired temperature range[17]
- A high-precision digital multimeter or a dedicated temperature readout for both the DUT and the reference thermometer[18]
- Test leads for connecting the RTDs to the readout device (4-wire connection is recommended for highest accuracy)[3]

Procedure:


- Preparation:
 - Inspect the DUT for any physical damage.
 - Ensure all equipment is in good working condition and within its calibration period.
 - Determine the calibration points across the desired temperature range. At least three points (low, mid, and high) are recommended.[17]
- Setup:
 - Place the reference thermometer and the DUT into the temperature source.[16] Ensure they are in close proximity to each other, ideally in a radial pattern with the reference probe at the center to minimize temperature gradient errors.[19]
 - Connect the reference thermometer and the DUT to their respective readout devices using the appropriate wiring configuration (preferably 4-wire).[16]

- Stabilization and Measurement:
 - Set the temperature source to the first calibration point.
 - Allow the temperature to stabilize. This is crucial for accurate measurements.
 - Once stabilized, record the temperature reading from the reference thermometer and the resistance reading from the DUT.[\[17\]](#)
 - Repeat this process for all predetermined calibration points.[\[17\]](#)
- Data Analysis:
 - For each calibration point, compare the resistance of the DUT to the expected resistance value from the IEC 60751 standard for the temperature measured by the reference thermometer.
 - Calculate the deviation (error) of the DUT at each temperature point.
 - If the deviation is outside the acceptable limits for its accuracy class, the RTD may need to be replaced or its calibration correction factors updated in the measurement system.
- Documentation:
 - Record all calibration data, including the identification of the DUT and the reference thermometer, the calibration dates, the temperature points, the measured resistances, and the calculated deviations.

Mandatory Visualization: Temperature-Sensitive Signaling Pathway

In many biological systems, temperature can be a critical factor influencing signaling pathways. For instance, the heat shock response is a well-characterized pathway activated by elevated temperatures. The following diagram illustrates a simplified, hypothetical signaling pathway where temperature is a key experimental variable.

Hypothetical Temperature-Sensitive Signaling Pathway

[Click to download full resolution via product page](#)

A diagram of a signaling pathway where temperature is a critical experimental parameter.

In such an experiment, maintaining a precise and stable temperature is crucial to elicit a specific biological response. The use of a high-accuracy RTD (Class A or AA) would be essential to ensure that the observed changes in gene expression are a direct result of the intended temperature stimulus and not due to temperature fluctuations.

By understanding the nuances of RTD accuracy classes and implementing rigorous calibration protocols, researchers and drug development professionals can enhance the reliability and reproducibility of their experimental data, ultimately contributing to the advancement of scientific knowledge and the development of new therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. What is a platinum resistance thermometer? - NPL [npl.co.uk]
- 2. minco.com [minco.com]
- 3. us.endress.com [us.endress.com]
- 4. zeroinstrument.com [zeroinstrument.com]
- 5. pharmtech.com [pharmtech.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. chemicals.co.uk [chemicals.co.uk]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. How Accurate are RTD's? | FAQ | Thermal Detection [thermal-detection.com]
- 11. RTD Linearity & Stability - Measurement Accuracy - Heatcon Sensors [heatconsensors.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. chem.ucalgary.ca [chem.ucalgary.ca]

- 15. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 16. fluke.com [fluke.com]
- 17. instrumentationtools.com [instrumentationtools.com]
- 18. automationforum.co [automationforum.co]
- 19. nagman.com [nagman.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to RTD Accuracy Classes for Scientific Experiments]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1575948#understanding-rtd-5-accuracy-classes-for-experiments]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com